molecular formula C13H19NO B1422539 [1-(3-Methoxyphenyl)cyclopentyl]methanamine CAS No. 93759-30-9

[1-(3-Methoxyphenyl)cyclopentyl]methanamine

Cat. No. B1422539
CAS RN: 93759-30-9
M. Wt: 205.3 g/mol
InChI Key: BGSIHODNNABVJG-UHFFFAOYSA-N
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Description

“[1-(3-Methoxyphenyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 93759-30-9 . It has a molecular weight of 205.3 .


Molecular Structure Analysis

The molecular formula of “[1-(3-Methoxyphenyl)cyclopentyl]methanamine” is C13H19NO . The InChI code for this compound is 1S/C13H19NO/c1-15-12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3 .


Physical And Chemical Properties Analysis

“[1-(3-Methoxyphenyl)cyclopentyl]methanamine” is a liquid at room temperature . The compound should be stored at a temperature below -20°C .

Scientific Research Applications

Analytical Chemistry

  • Analytical Characterization : The compound has been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. It was identified in the context of psychoactive substances obtained from online retailers, highlighting its relevance in forensic toxicology (De Paoli et al., 2013).

Pharmacology and Medicinal Chemistry

  • Dual Serotonin/Noradrenaline Reuptake Inhibition : A study explored the structure-activity relationship of methanamine derivatives, including 1-(2-phenoxyphenyl)methanamines, for their selective dual serotonin and noradrenaline reuptake pharmacology (Whitlock et al., 2008).

  • Antibacterial and Antifungal Activities : Some derivatives of this compound demonstrated moderate to strong antibacterial and antifungal activities, comparable to first-line drugs. This indicates potential applications in developing new antimicrobial agents (Thomas et al., 2010).

  • Serotonin 5-HT1A Receptor Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, showed promising antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).

  • Anticonvulsant Agents : Schiff bases derived from this compound, when combined with 3-aminomethyl pyridine, showed significant anticonvulsant activity, suggesting potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

  • Photocytotoxicity in Red Light : Iron(III) complexes with derivates of this compound displayed photocytotoxic properties in red light, suggesting applications in photodynamic therapy for cancer (Basu et al., 2014).

  • Antitumor Activity : Some Cinchona-based derivatives of methanamine, including ferrocene-containing ones, displayed in vitro antitumor activity against various human cancer cell lines, indicating potential for developing new anticancer drugs (Károlyi et al., 2012).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[1-(3-methoxyphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSIHODNNABVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Methoxyphenyl)cyclopentyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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